ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substituents.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are often used in pharmaceuticals and other applications due to their unique chemical properties.
Scientific Research Applications
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties
Mechanism of Action
The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to different biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular targets and pathways depend on the specific application and the structure of the imidazole derivative .
Comparison with Similar Compounds
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole ring structure but differ in their substituents and specific applications. This compound is unique due to its specific ester functional group, which imparts different chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
ethyl 2-imidazol-1-yl-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIBUKGGKFUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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